molecular formula C10H13ClN2O B499079 4-Chloro-2-(4-morpholinyl)phenylamine

4-Chloro-2-(4-morpholinyl)phenylamine

Cat. No.: B499079
M. Wt: 212.67g/mol
InChI Key: QGONKIQYZUZDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(4-morpholinyl)phenylamine is an aromatic amine derivative characterized by a chlorophenyl backbone substituted with a morpholine group at the ortho position. The morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) imparts unique electronic and steric properties to the compound.

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67g/mol

IUPAC Name

4-chloro-2-morpholin-4-ylaniline

InChI

InChI=1S/C10H13ClN2O/c11-8-1-2-9(12)10(7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2

InChI Key

QGONKIQYZUZDII-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=CC(=C2)Cl)N

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Morpholine Moieties

4-(4-Chloro-phenyl)-6-morpholin-4-yl-pyrimidin-2-ylamine
  • Structure : Pyrimidine ring substituted with a 4-chlorophenyl group and a morpholine moiety.
  • Key Differences : The pyrimidine core introduces a planar heterocyclic system, contrasting with the benzene ring in the target compound. The morpholine group is at the 6-position of the pyrimidine, altering electronic distribution.
  • Reported in synthesis studies for kinase inhibitors, suggesting bioactivity relevance .
(4-Chlorophenyl)(4-methylmorpholin-2-yl)methanamine
  • Structure : Morpholine with a methyl substituent attached to a methanamine group linked to a 4-chlorophenyl ring.
  • Key Differences : The morpholine is part of a branched structure rather than directly bonded to the phenylamine. The methyl group increases lipophilicity (log P estimated at ~2.5) compared to unsubstituted morpholine derivatives.
  • Applications : Used in exploratory drug discovery for its balanced solubility and membrane permeability .
4-Chloro-2-(morpholin-4-ylmethyl)phenol
  • Structure: Phenol derivative with a morpholinylmethyl group at the ortho position.
  • Key Differences: The hydroxyl group introduces acidity (pKa ~10), enabling ionization at physiological pH, unlike the non-ionizable amine in the target compound.
  • Safety Data : Classified under GHS guidelines with specific handling requirements for inhalation and dermal exposure .

Chlorinated Aniline Derivatives

4-Chloro-ortho-toluidine (4-Chloro-2-methylaniline)
  • Structure : Chloroaniline with a methyl substituent at the ortho position.
  • Key Differences : The methyl group enhances steric hindrance and lipophilicity (log P ~2.8) compared to morpholine-substituted analogues.
4-Chlorodiphenylamine
  • Structure : Diphenylamine with a chlorine atom at the para position.
  • Key Differences : Lacks the morpholine group, reducing hydrogen-bonding capacity. The biphenyl structure increases rigidity and π-conjugation, relevant in optoelectronic materials .

Carbamate and Urea Derivatives

4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates
  • Structure : Chlorophenyl core functionalized with urea and carbamate groups.
  • Lipophilicity : HPLC-derived log k values range from 1.2–2.1, indicating moderate hydrophobicity suitable for CNS-targeting compounds .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents log P (Estimated)
4-Chloro-2-(4-morpholinyl)phenylamine C₁₀H₁₃ClN₂O 212.68 Morpholine, Chlorine ~1.8*
4-(4-Chloro-phenyl)-6-morpholin-4-yl-pyrimidin-2-ylamine C₁₄H₁₅ClN₄O 290.75 Pyrimidine, Morpholine ~2.3
4-Chloro-ortho-toluidine C₇H₈ClN 141.60 Methyl, Chlorine 2.8
4-Chlorodiphenylamine C₁₂H₁₀ClN 203.67 Biphenyl, Chlorine 3.1

*Estimated via analogy to morpholine-containing compounds .

Discussion of Key Trends

  • Morpholine vs. Methyl Groups : Morpholine substitution generally reduces lipophilicity (log P ~1.8–2.3) compared to methylated analogues (log P ~2.8), enhancing aqueous solubility. The morpholine’s electron-donating nitrogen also modulates electronic properties, affecting receptor binding .
  • Chlorine Positioning : Para-chlorine in diphenylamine derivatives enhances conjugation for optoelectronics, whereas ortho-chlorine in toluidine derivatives increases steric effects .

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